molecular formula C7H12 B3270837 5-Methyl-2-hexyne CAS No. 53566-37-3

5-Methyl-2-hexyne

Cat. No.: B3270837
CAS No.: 53566-37-3
M. Wt: 96.17 g/mol
InChI Key: SVGAHRUSRQTQES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-hexyne, also known as methyl isobutylacetylene, is an organic compound with the molecular formula C7H12. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by its unique structure, where a methyl group is attached to the second carbon of a hexyne chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methyl-2-hexyne can be synthesized through various methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale dehydrohalogenation processes, where dihaloalkanes are treated with strong bases under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-hexyne undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), ozone (O3)

    Reducing Agents: Hydrogen gas (H2) with palladium catalyst (Pd/C), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Various nucleophiles such as halides, amines, and alcohols

Major Products

    Oxidation: Diketones, carboxylic acids

    Reduction: Alkenes, alkanes

    Substitution: Substituted alkynes

Mechanism of Action

The mechanism of action of 5-Methyl-2-hexyne involves its interaction with molecular targets through its triple bond. The alkyne group can participate in various chemical reactions, such as addition and substitution, which allow it to modify biological molecules and pathways. The specific pathways and targets depend on the context of its application, whether in chemical synthesis or biological systems .

Comparison with Similar Compounds

Similar Compounds

    2-Hexyne: Similar structure but lacks the methyl group at the second carbon.

    1-Hexyne: A linear alkyne without branching.

    3-Methyl-1-butyne: A shorter alkyne with a methyl group at the third carbon.

Uniqueness

5-Methyl-2-hexyne is unique due to its branched structure, which imparts different chemical and physical properties compared to its linear counterparts. The presence of the methyl group at the second carbon influences its reactivity and interactions with other molecules, making it a valuable compound in various applications .

Properties

IUPAC Name

5-methylhex-2-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12/c1-4-5-6-7(2)3/h7H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGAHRUSRQTQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30201785
Record name 2-Hexyne, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53566-37-3
Record name 2-Hexyne, 5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053566373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hexyne, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HEXYNE, 5-METHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NRL5K0LF5T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-hexyne
Reactant of Route 2
Reactant of Route 2
5-Methyl-2-hexyne
Reactant of Route 3
Reactant of Route 3
5-Methyl-2-hexyne
Reactant of Route 4
Reactant of Route 4
5-Methyl-2-hexyne
Reactant of Route 5
5-Methyl-2-hexyne
Reactant of Route 6
Reactant of Route 6
5-Methyl-2-hexyne

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.